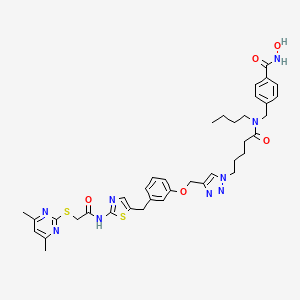

Mz325

Description

Significance of Sirtuins and Histone Deacetylases in Cellular Processes

Sirtuins and classical histone deacetylases (HDACs) are two major families of enzymes that catalyze the deacetylation of lysine (B10760008) residues, thereby influencing protein function, interaction, and localization. frontiersin.orgnih.gov

Histone Deacetylases (HDACs): These are typically zinc-dependent enzymes grouped into several classes (I, IIa, IIb, and IV). frontiersin.orgchemrxiv.org They play a crucial role in epigenetic regulation by deacetylating histone tails, which generally leads to a more compact chromatin structure and transcriptional repression. nih.gov Beyond histones, HDACs target a multitude of non-histone proteins, affecting processes like cell cycle progression, differentiation, and apoptosis. researchgate.net HDAC6 belongs to the class IIb family. nih.gov

Sirtuins (SIRTs): These are class III deacetylases that are distinct from other HDACs in their absolute requirement for the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) for their catalytic activity. frontiersin.orgnih.gov This links their function directly to the metabolic state of the cell. nih.gov The seven mammalian sirtuins (SIRT1-7) are involved in key cellular pathways, including DNA repair, stress response, genome stability, and metabolism. frontiersin.orgnih.gov Sirt2 is a prominent member of this family. nih.gov

Distinctive Roles of Sirt2 and HDAC6 as Tubulin Deacetylases

While both Sirt2 and HDAC6 are classified as deacetylases, they are most prominently recognized as the primary enzymes responsible for the deacetylation of α-tubulin at the lysine 40 (K40) residue. nih.govchemrxiv.org This shared function has led to them often being referred to as "tubulin deacetylases". chemrxiv.org

Despite their different catalytic requirements, Sirt2 and HDAC6 exhibit a notable overlap in their substrate profiles.

Shared Substrates: The major non-histone substrate for both enzymes is acetylated α-tubulin (α-tubulin K40ac). nih.govchemrxiv.org In addition to tubulin, other common substrates have been identified, including the cortical actin-binding protein cortactin and the oncoprotein K-RAS, suggesting a degree of functional redundancy between the two enzymes. chemrxiv.orgnih.govacs.org Deacetylation of these substrates by Sirt2 and HDAC6 can regulate processes like cell migration and dendrite morphogenesis. nih.gov

Deacetylation Mechanisms: The two enzymes employ fundamentally different catalytic mechanisms. Sirt2 is an NAD+-dependent deacetylase, belonging to the sirtuin family (Class III HDACs). nih.govchemrxiv.org In contrast, HDAC6 is a zinc-dependent lysine deacetylase, classified as a Class IIb HDAC. nih.govchemrxiv.org

Sirt2 and HDAC6 share a primary subcellular localization, which facilitates their functional overlap. Both enzymes are found predominantly in the cytoplasm, where they co-localize with the microtubule network. nih.govchemrxiv.org Evidence from co-immunoprecipitation studies has even shown that the two enzymes can physically interact with each other. nih.govchemrxiv.org

However, their functions are not entirely redundant. While they act on many of the same microtubule structures, research has revealed a subset of hyperacetylated perinuclear microtubules that are specifically deacetylated by Sirt2 and are not substrates for HDAC6. biologists.comresearchgate.net This indicates that while their functions overlap significantly, Sirt2 has distinct roles in regulating specific microtubule populations that HDAC6 cannot access. biologists.com This distinction might be related to the recognition of specific structural contexts within the microtubule network. biologists.com

Rationale for Dual Sirt2/HDAC6 Inhibition in Research Contexts

A dual Sirt2/HDAC6 inhibitor offers the potential for a more comprehensive and robust blockade of tubulin deacetylation. nih.govacs.org Such a tool is invaluable for mechanistic studies, allowing researchers to investigate the combined consequences of inhibiting both major tubulin deacetylases. This approach can help to elucidate the full therapeutic potential of targeting this pathway, which is relevant to diseases like cancer and neurodegenerative disorders where the dysregulation of both Sirt2 and HDAC6 has been observed. nih.govacs.org

Mz325 as a First-in-Class Dual Sirt2/HDAC6 Inhibitor for Mechanistic Studies

To explore the consequences of simultaneous inhibition, the first-in-class dual Sirt2/HDAC6 inhibitor, this compound, was developed. nih.govacs.org This compound was identified through biochemical in vitro assays and cell-based methods as a potent and selective inhibitor of both enzymes. chemrxiv.orgacs.org

This compound was designed by linking two distinct pharmacophores: a SirReal-based moiety to target Sirt2 and an N-hydroxybenzamide core structure to target HDAC6. chemrxiv.orgacs.org Structural evidence from X-ray crystallography has confirmed the interaction of the building blocks of this compound with both target enzymes. nih.govacs.org In cellular assays, this compound demonstrated enhanced effects on the viability of ovarian cancer cells compared to the use of single inhibitors, either alone or in combination. nih.govacs.org This highlights the value of dual Sirt2/HDAC6 inhibitors like this compound as important new molecular tools for studying the biological outcomes of dual tubulin deacetylation inhibition. nih.govacs.org

Table 1: Inhibitory Activity of this compound and Related Compounds This table presents the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values signify greater potency.

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

| This compound (33) | Sirt2 | 0.48 | Dual Sirt2/HDAC6 Inhibitor |

| HDAC6 | 0.033 | ||

| Sirt1 | >50 | ||

| Sirt3 | >50 | ||

| HDAC1 | 3.6 | ||

| HDAC2 | 3.4 | ||

| HDAC3 | 1.4 | ||

| SAHA (46) | Sirt2 | 0.48 | Non-selective Inhibitor |

| HDAC1 | 0.21 | ||

| HDAC2 | 0.34 | ||

| HDAC3 | 0.14 | ||

| Data sourced from biochemical in vitro assays. acs.org |

Properties

Molecular Formula |

C38H45N9O5S2 |

|---|---|

Molecular Weight |

772.0 g/mol |

IUPAC Name |

4-[[butyl-[5-[4-[[3-[[2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-5-yl]methyl]phenoxy]methyl]triazol-1-yl]pentanoyl]amino]methyl]-N-hydroxybenzamide |

InChI |

InChI=1S/C38H45N9O5S2/c1-4-5-16-46(22-28-12-14-30(15-13-28)36(50)44-51)35(49)11-6-7-17-47-23-31(43-45-47)24-52-32-10-8-9-29(19-32)20-33-21-39-37(54-33)42-34(48)25-53-38-40-26(2)18-27(3)41-38/h8-10,12-15,18-19,21,23,51H,4-7,11,16-17,20,22,24-25H2,1-3H3,(H,44,50)(H,39,42,48) |

InChI Key |

VNFKTHQLIBPFNF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CC1=CC=C(C=C1)C(=O)NO)C(=O)CCCCN2C=C(N=N2)COC3=CC=CC(=C3)CC4=CN=C(S4)NC(=O)CSC5=NC(=CC(=N5)C)C |

Origin of Product |

United States |

Molecular Mechanisms of Sirt2/hdac6 Co Inhibition by Mz325

Enzymatic Inhibition Profile and Selectivity

Biochemical in vitro assays have been employed to characterize the inhibitory activity and selectivity profile of Mz325. nih.govacs.org These studies confirm its potent action against its intended targets, Sirt2 and HDAC6, while also demonstrating selectivity over other related deacetylase isoforms. nih.gov

This compound demonstrates potent inhibitory activity against both Sirt2 and HDAC6. medkoo.comprobechem.com The half-maximal inhibitory concentration (IC₅₀) values have been determined through biochemical assays, revealing an IC₅₀ of 320 nM for Sirt2 and 43 nM for HDAC6. medkoo.comdcchemicals.comprobechem.com This indicates a strong inhibitory effect on both enzymes, with a particular potency for HDAC6. medkoo.comdcchemicals.com

Table 1: Inhibitory Potency of this compound Against Target Enzymes

| Enzyme | IC₅₀ (nM) |

|---|---|

| Sirt2 | 320 medkoo.comdcchemicals.comprobechem.com |

| HDAC6 | 43 medkoo.comdcchemicals.comprobechem.com |

The selectivity of this compound is a key feature of its design. nih.gov Studies have shown that this compound selectively inhibits Sirt2 when compared to other sirtuin isoforms, specifically Sirt1 and Sirt3. nih.govacs.org This on-target selectivity is crucial for its utility as a specific molecular probe and minimizes potential off-target effects related to the inhibition of other sirtuins. nih.gov

In addition to its selectivity within the sirtuin family, this compound also exhibits selectivity among the classical zinc-dependent histone deacetylases. nih.gov It was observed to be selective against HDAC1. nih.govacs.org While highly potent against HDAC6, this compound showed only weak off-target inhibition of HDAC2 and HDAC3. nih.govacs.org This weak inhibition might be attributed to the bulky tertiary amide-based cap group of the HDAC6-targeted pharmacophore within the this compound structure. nih.govacs.org

Table 2: Selectivity Profile of this compound

| Off-Target Enzyme | Inhibitory Effect |

|---|---|

| Sirt1 | Selective (less inhibition) nih.govacs.org |

| Sirt3 | Selective (less inhibition) nih.govacs.org |

| HDAC1 | Selective (less inhibition) nih.govacs.org |

| HDAC2 | Weak inhibition nih.govacs.org |

| HDAC3 | Weak inhibition nih.govacs.org |

Structural Basis of this compound-Enzyme Interaction

The inhibitory action of this compound on both Sirt2 and HDAC6 has been structurally validated through X-ray crystallography. nih.govnih.govresearchgate.net These studies involved determining the crystal structures of the respective enzymes in complex with specific building blocks of the this compound molecule, providing insight into the molecular interactions that underpin its dual inhibitory function. nih.govacs.orgrcsb.org

The structural basis for the inhibition of Sirt2 by this compound has been elucidated through the X-ray crystal structure of human Sirt2 in complex with a triazole-based SirReal compound (referred to as compound 5), which constitutes a key building block of this compound. acs.orgpdbj.orgrcsb.org The structure, deposited in the Protein Data Bank (PDB) with the accession code 8OWZ, was resolved at a resolution of 1.65 Å. rcsb.org This high-resolution structure provides detailed evidence of how the inhibitor component binds to the active site of Sirt2, confirming the mechanism of inhibition at an atomic level. pdbj.orgrcsb.org

Similarly, the interaction between this compound and HDAC6 has been confirmed by solving the crystal structures of the second catalytic domain (CD2) of HDAC6 from Danio rerio (zebrafish) in complex with building blocks of this compound. nih.govacs.org One such structure involves a complex with compound 55 (PDB ID: 8G1Z), which is a component of the this compound inhibitor. rcsb.orgacs.org This structure was determined at a resolution of 1.87 Å. rcsb.org These crystallographic data provide structural evidence for the binding mode of the inhibitor's components within the HDAC6 active site, validating its role as an HDAC6 inhibitor. nih.govrcsb.org

Insights into Binding Modes and Active Site Interactions

The inhibitory action of this compound on HDAC6 is facilitated by a building block containing a hydroxamic acid moiety. acs.org This functional group acts as a zinc-binding group, chelating the catalytic Zn2+ ion in the active site of HDAC6. acs.orgchemrxiv.org X-ray crystallography studies of HDAC6 in complex with building blocks analogous to the HDAC6-targeting portion of this compound have confirmed this interaction, revealing a monodentate binding mode with the catalytic zinc ion. acs.org

For Sirt2 inhibition, this compound incorporates a moiety derived from SirReal (Sirtuin-Realigning Ligand) analogues. acs.orgchemrxiv.org These compounds are known to induce a rearrangement of the Sirt2 active site. researchgate.netmdpi.com The binding of the SirReal-based component of this compound to Sirt2 is stabilized by key hydrophobic contacts with residues such as Phe143, Phe190, Leu206, and Ile213. mdpi.com Molecular docking and dynamics simulations have further elucidated that interactions with residues like Arg97 and Gln167 are crucial for inhibiting Sirt2 function. nih.gov The binding is primarily driven by van der Waals and non-polar interactions. nih.gov The dual nature of this compound allows it to effectively engage both the zinc-dependent active site of HDAC6 and the distinct NAD+-dependent active site of Sirt2.

Modulation of Substrate Acetylation by this compound

A primary consequence of the dual inhibition of Sirt2 and HDAC6 by this compound is the hyperacetylation of their common substrates. nih.gov This provides a more comprehensive blockade of deacetylation than inhibiting either enzyme alone. acs.org

Alpha-Tubulin Deacetylation Inhibition and Acetylation Levels

Both Sirt2 and HDAC6 are recognized as major tubulin deacetylases, with acetylated α-tubulin at lysine (B10760008) 40 (K40) being a principal substrate. nih.govchemrxiv.orgcytoskeleton.com Inhibition of these enzymes by compounds like this compound leads to a significant increase in the levels of α-tubulin acetylation. targetmol.comresearchgate.net This effect has been verified through various cellular assays, including immunofluorescence microscopy. acs.orgchemrxiv.org The increased acetylation of α-tubulin can, in turn, affect microtubule stability and dynamics. cytoskeleton.comresearchgate.net

Effects on Cortactin Acetylation

Cortactin, a protein involved in actin polymerization and cell motility, is another shared substrate of Sirt2 and HDAC6. nih.govchemrxiv.orgosti.gov The deacetylation of cortactin by these enzymes is implicated in processes like ciliary disassembly. nih.gov By inhibiting both Sirt2 and HDAC6, this compound is expected to increase the acetylation levels of cortactin. nih.gov Studies have shown that HDAC6-mediated deacetylation of cortactin is a critical step in certain cellular processes, and its inhibition can counteract these effects. nih.gov

Regulation of KRAS Acetylation Status

The oncoprotein KRAS has also been identified as a substrate for both Sirt2 and HDAC6-mediated deacetylation. nih.govchemrxiv.org The acetylation status of KRAS is a critical regulator of its activity. Specifically, acetylation of KRAS at lysine 104 has been shown to decrease its activity by hindering the exchange of guanine (B1146940) nucleotides. nih.gov Conversely, deacetylation by enzymes like SIRT1 (a close relative of SIRT2) can increase KRAS activity. nih.gov Furthermore, SIRT2 has been shown to directly interact with and deacetylate KRAS at lysine 147, a modification that impacts KRAS-driven tumorigenesis. nih.gov Therefore, by inhibiting Sirt2 and HDAC6, this compound has the potential to increase KRAS acetylation, thereby modulating its oncogenic signaling pathways. nih.govnih.gov

Cellular and Subcellular Responses to Mz325 Treatment

Impact on Microtubule Dynamics and Cytoskeletal Organization

The cytoskeleton, a complex network of interlinking filaments and tubules, is crucial for cell shape, division, and intracellular transport. Microtubules, key components of this network, are dynamic polymers of α- and β-tubulin. The stability and function of microtubules are regulated by various post-translational modifications, most notably the acetylation of α-tubulin. nih.gov

Sirt2 and HDAC6 are the two principal enzymes responsible for removing acetyl groups from lysine (B10760008) 40 (K40) of α-tubulin. nih.gov The inhibition of just one of these enzymes can be partially compensated for by the continued activity of the other. Mz325 was designed to overcome this by concurrently inhibiting both deacetylases. nih.gov Treatment of cells with this compound leads to a significant increase in the levels of acetylated α-tubulin. This hyperacetylation confirms the compound's cellular target engagement and its ability to achieve a more thorough blockade of tubulin deacetylation than single-target inhibitors. nih.govacs.org

| Target Enzyme | IC₅₀ (nM) |

|---|---|

| HDAC6 | 14 ± 1 |

| Sirt2 | 150 ± 10 |

The acetylation of α-tubulin is strongly correlated with increased microtubule stability and resistance to damage. nih.gov By inducing hyperacetylation, this compound treatment directly impacts the properties of the microtubule network. Increased acetylation can affect the binding of microtubule-associated proteins (MAPs) and motor proteins like dynein, thereby influencing intracellular transport and cytoskeletal organization. mdpi.com The inhibition of HDAC6, in particular, is known to disrupt the transport of misfolded proteins, a process dependent on the microtubule network. mdpi.com This alteration of microtubule stability and function is a key mechanism behind the cellular effects of this compound.

Regulation of Cell Viability and Proliferation

The dysregulation of tubulin dynamics is a well-established target for anticancer therapies. By altering microtubule stability, this compound interferes with critical cellular processes such as mitosis and cell migration, leading to reduced cell viability and proliferation in cancer models.

Research has demonstrated that this compound exhibits significant antiproliferative effects. In studies using the W1 ovarian cancer cell line, this compound was shown to effectively reduce cell viability. nih.govacs.org This cytotoxic effect stems from the compound's disruption of the microtubule cytoskeleton, which is essential for the formation of the mitotic spindle during cell division.

A key finding in the study of this compound is its superior efficacy compared to inhibitors that target only Sirt2 or HDAC6 individually. In W1 ovarian cancer cells, this compound demonstrated enhanced antiproliferative effects when compared to treatment with either a selective Sirt2 inhibitor or a selective HDAC6 inhibitor alone. nih.govacs.orgresearchgate.net Furthermore, the dual inhibitor was more potent than the combinatorial application of two separate, unconjugated single inhibitors. nih.govacs.org This suggests a synergistic effect is achieved by targeting both tubulin deacetylases simultaneously with a single molecule.

| Compound | Target(s) | GI₅₀ (µM) |

|---|---|---|

| This compound | Sirt2/HDAC6 | 1.5 ± 0.1 |

| Sirt2 Inhibitor (4) | Sirt2 | > 25 |

| HDAC6 Inhibitor (57) | HDAC6 | 3.0 ± 0.2 |

| Combination (4 + 57) | Sirt2 + HDAC6 | 2.5 ± 0.2 |

Autophagic Pathway Modulation by this compound

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and misfolded proteins. The two targets of this compound, Sirt2 and HDAC6, play distinct and somewhat opposing roles in the regulation of this pathway.

HDAC6 is a key player in the later stages of autophagy. mdpi.com It facilitates the transport of ubiquitinated protein aggregates to form an aggresome, which is then cleared by the fusion of autophagosomes with lysosomes. mdpi.comfrontiersin.org Inhibition of HDAC6 disrupts this process by preventing autophagosome-lysosome fusion. nih.govmdpi.com This blockage of the autophagic flux leads to an accumulation of autophagosomes and protein aggregates, which can ultimately trigger apoptotic cell death. mdpi.comnih.gov

Conversely, Sirt2 inhibition has been shown to enhance or restore autophagic flux. nih.govnih.gov Studies indicate that inhibiting Sirt2 can reverse the impairment of autophagy clearance and can promote the pathway via modulation of the mTOR signaling cascade. nih.govnih.gov

Given that this compound inhibits both enzymes, its net effect on the autophagic pathway is likely complex. It simultaneously blocks the final clearance step of autophagy (via HDAC6 inhibition) while potentially enhancing the initial stages (via Sirt2 inhibition). This dual action suggests that this compound acts as a modulator of the autophagic pathway, with the ultimate cellular outcome likely dependent on the specific context and cell type.

Role of HDAC6 in Aggresome-Autophagy Pathway

HDAC6 plays a pivotal role in the cellular quality control system, particularly in the aggresome-autophagy pathway, which manages the clearance of misfolded or aggregated proteins. mdpi.com Unlike other HDACs, HDAC6 is primarily located in the cytoplasm where it deacetylates non-histone proteins. mdpi.com A key function of HDAC6 is to bind to both polyubiquitinated misfolded proteins and dynein motors. This linkage facilitates the transport of protein aggregates along microtubule tracks to be collected into a perinuclear inclusion body known as an aggresome. mdpi.com The formation of the aggresome is a crucial step that sequesters potentially toxic protein aggregates, preparing them for degradation. Once formed, these aggresomes are cleared from the cell primarily through the autophagic process, a mechanism often referred to as aggrephagy. nih.gov HDAC6 is also implicated in the fusion of autophagosomes with lysosomes, a critical final step in the autophagy pathway. Inhibition of HDAC6 can prevent this fusion, leading to an accumulation of protein aggregates and ultimately triggering apoptotic cell death. mdpi.com

Sirt2 Influence on Autophagy Function

Sirt2, an NAD+-dependent deacetylase, also significantly influences autophagy. nih.gov It is abundantly expressed in the brain and has been shown to interfere with the autophagy-mediated degradation of protein aggregates. nih.gov Overexpression of Sirt2 can inhibit the autophagic turnover of proteins by interfering with the formation of aggresomes. nih.gov This interference can render cells more vulnerable to the cytotoxicity induced by accumulated proteins. nih.gov Conversely, the inhibition or silencing of Sirt2 can alleviate the accumulation of ubiquitinated proteins and enhance autophagic flux, suggesting that Sirt2 acts as a negative regulator of this clearance pathway. nih.gov The regulatory roles of Sirt2 in autophagy are complex and can be context-dependent, with some studies indicating that Sirt2 inhibition enhances autophagy, contributing to its potential as a therapeutic target in diseases characterized by protein aggregation. nih.gov

This compound's Combined Effects on Autophagy Initiation and Flux

As a dual inhibitor of both HDAC6 and Sirt2, this compound is positioned to have a profound impact on the autophagy pathway by targeting two key regulators simultaneously. The primary mechanism shared by both enzymes relevant to this process is the deacetylation of α-tubulin. nih.gov The acetylation status of tubulin is critical for the stability and function of microtubules, which form the cellular "highways" for intracellular transport.

Treatment with this compound leads to the hyperacetylation of tubulin. nih.gov Tubulin hyperacetylation is known to enhance the recruitment of motor proteins like kinesin-1 to microtubules. nih.gov This enhanced association is required for the activation of JNK (c-Jun N-terminal kinase), which in turn can initiate autophagy by promoting the release of Beclin 1 from its inhibitory complex with Bcl-2. nih.gov However, the role of tubulin acetylation in autophagy is multifaceted. While it can promote the initiation steps, tubulin hyperacetylation has also been shown to impair autophagic flux by disrupting the fusion of autophagosomes with lysosomes. nih.govresearchgate.net

By inhibiting HDAC6, this compound is expected to disrupt the fusion of autophagosomes and lysosomes, a process dependent on HDAC6 activity. nih.gov Simultaneously, by inhibiting Sirt2, this compound would counteract the negative regulation Sirt2 exerts on aggresome formation and autophagic turnover. nih.gov Therefore, the combined effect of this compound is a complex modulation of autophagy. It likely promotes the initial stages of autophagosome formation through tubulin hyperacetylation but ultimately leads to an accumulation of autophagosomes due to an impaired autophagic flux, a consequence of HDAC6 inhibition. This blockage in the protein degradation pathway can lead to cellular stress and trigger other cell fate pathways, such as apoptosis.

Apoptotic Induction and Cell Cycle Progression

The dual inhibition of Sirt2 and HDAC6 by this compound has been shown to evoke enhanced effects on cell viability in cancer cells, pointing towards the induction of cell death pathways like apoptosis and interference with cell cycle progression. nih.govchemrxiv.org

Effects on Pro- and Anti-apoptotic Protein Expression

The regulation of apoptosis is largely controlled by the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. HDAC inhibitors, as a class, are known to induce apoptosis by altering the expression of these key proteins. nih.gov They can trigger a decrease in the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while simultaneously upregulating pro-apoptotic proteins like Bax and Bak. nih.gov

| Protein Family | Members | Function in Apoptosis | Expected Effect of this compound Treatment |

|---|---|---|---|

| Anti-Apoptotic Bcl-2 Family | Bcl-2, Bcl-xL, Mcl-1 | Inhibit apoptosis | Decreased expression/activity (Bcl-2, Bcl-xL); potential stabilization (Mcl-1) |

| Pro-Apoptotic Bcl-2 Family | Bax, Bak, PUMA, NOXA | Promote apoptosis | Increased expression/activity |

| Tumor Suppressor | p53 | Induces transcription of pro-apoptotic genes | Increased acetylation and activation |

Influence on Caspase-Dependent Processes

Apoptosis typically culminates in the activation of a cascade of proteases called caspases. This cascade can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, both of which converge on the activation of executioner caspases like caspase-3 and caspase-7. HDAC inhibitors can trigger the intrinsic pathway by altering the balance of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9, which then activates caspase-3. nih.gov

The inhibition of Sirt2 by this compound is expected to contribute significantly to this process. Sirt2 inhibition can sensitize cancer cells to apoptosis, an effect that is dependent on the presence of functional p53. nih.govresearchgate.net The resulting activation of p53 can lead to caspase activation and apoptotic cell death. nih.gov Therefore, treatment with this compound likely induces apoptosis through a caspase-dependent mechanism, driven by the activation of the intrinsic mitochondrial pathway as a consequence of Sirt2 and HDAC6 inhibition.

Cell Cycle Stalling Phenomena

Both Sirt2 and HDAC6 are involved in regulating cell cycle progression. Sirt2, in particular, has an intriguing role; it is upregulated during mitosis, and its inhibition has been shown to impact the G1/S transition. nih.gov Specifically, cells lacking Sirt2 may exhibit a longer G1 phase and a shorter S phase. nih.gov Sirt2 also plays a role in genome stability by regulating the deposition of histone marks that are crucial for proper S-phase progression. nih.gov

HDAC inhibitors are well-documented inducers of cell cycle arrest, often at the G1/S or G2/M checkpoints. mdpi.com They can achieve this by increasing the expression of cyclin-dependent kinase (CDK) inhibitors like p21. mdpi.com The dual inhibition of Sirt2 and HDAC6 by this compound would be expected to cause significant perturbations in cell cycle progression. The Sirt2 inhibition component could directly affect mitotic progression and the G1/S transition, while the HDAC6 inhibition component contributes to a more general cell cycle arrest, for instance at the G2/M phase. nih.govmdpi.com This combined effect on cell cycle checkpoints effectively halts proliferation, which, when sustained, can be a potent trigger for apoptosis.

Modulation of Cell Motility and Migration

The inhibition of Sirtuin 2 (SIRT2) and Histone Deacetylase 6 (HDAC6) by this compound has profound effects on the machinery governing cell motility and migration. These processes are fundamental to normal physiology and are often dysregulated in pathological states. The activity of this compound primarily interferes with the post-translational modification of key cytoskeletal regulatory proteins, leading to significant changes in cellular movement.

Impact on F-actin Polymerization and Cortactin-Actin Interactions

Treatment with this compound disrupts the dynamic regulation of the actin cytoskeleton, a critical component for cell migration. This effect is largely mediated through the inhibition of HDAC6, which has been identified as a key deacetylase of cortactin, an F-actin-binding protein. nih.govelsevierpure.com

Cortactin plays a crucial role in promoting actin polymerization by activating the Arp2/3 complex and stabilizing the resulting F-actin branch junctures. aacrjournals.org The ability of cortactin to bind to F-actin is regulated by its acetylation status. nih.gov HDAC6 deacetylates multiple lysine residues within the F-actin-binding region of cortactin. nih.govnih.gov This deacetylation is critical for cortactin's ability to associate with F-actin and translocate to the cell periphery to promote the formation of lamellipodia, which are essential for cell movement. nih.gov

By inhibiting HDAC6, this compound leads to the hyperacetylation of cortactin. nih.govelsevierpure.com Acetylated cortactin has a reduced affinity for F-actin, which prevents its proper localization and function. nih.govaacrjournals.org This disruption in the cortactin-actin interaction impairs the stability of actin branches and reduces the efficiency of actin polymerization, ultimately destabilizing the protrusive structures required for cell motility. aacrjournals.org Similarly, SIRT2 inhibition has been shown to affect cytoskeletal organization and reduce cell motility, suggesting a complementary role in regulating the cellular machinery for movement. nih.govresearchgate.netmdpi.com

Consequences for Cellular Migration and Invasion

The cytoskeletal alterations induced by this compound translate directly into a reduction of cellular migration and invasion. nih.gov Cell migration is a complex process that relies on the coordinated polymerization and depolymerization of the actin cytoskeleton to generate protrusive forces and facilitate movement. researchgate.net

By causing cortactin hyperacetylation and disrupting F-actin dynamics, this compound impairs the formation of stable lamellipodia and other migratory protrusions. nih.govaacrjournals.org This leads to defects in directional sensing and a significant decrease in the cell's ability to move. Studies using selective inhibitors for HDAC6 and SIRT2 have consistently demonstrated a reduction in cell migration in various assays, such as scratch-wound healing and transwell migration assays. researchgate.netresearchgate.netnih.gov

Furthermore, the process of cellular invasion, which requires cells to navigate through the extracellular matrix, is also compromised. Invasive capacity is heavily dependent on the same actin-driven protrusions that are disrupted by this compound treatment. Research has shown that inhibiting HDAC6 and SIRT2, either pharmacologically or through gene silencing, effectively suppresses the invasive potential of cancer cells. mdpi.comnih.gov Both HDAC6 and SIRT2 have been found to synergistically promote cell migration and invasion, indicating that a dual inhibitor like this compound would have a potent effect on these processes. nih.gov

Table 1: Effects of this compound-Mediated Sirt2/HDAC6 Inhibition on Cell Motility

| Cellular Component/Process | Key Protein Target | Effect of Sirt2/HDAC6 Inhibition | Consequence |

|---|---|---|---|

| Actin Cytoskeleton | Cortactin | Increased Acetylation nih.govnih.gov | Reduced binding to F-actin nih.gov |

| Cellular Structures | Lamellipodia | Destabilization, Reduced Formation aacrjournals.org | Impaired protrusive force generation |

| Cellular Processes | Migration & Invasion | Inhibition mdpi.comnih.govnih.gov | Decreased ability to move and invade |

Interplay with Intracellular Signaling Pathways

The biological effects of this compound extend beyond the cytoskeleton, influencing key intracellular signaling pathways that regulate inflammation, cell survival, and proliferation. By inhibiting SIRT2 and HDAC6, this compound alters the acetylation status of crucial signaling proteins, thereby modulating their activity and downstream effects.

Nuclear Factor Kappa B (NF-κB) Signaling Modulation

The Nuclear Factor Kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses. nih.govnih.gov The activity of NF-κB is, in part, controlled by the acetylation of its subunits, particularly RelA/p65. Deacetylation of p65 is a necessary step for its full transcriptional activity. While SIRT1 is a known deacetylase of p65, other sirtuins and HDACs are also implicated in regulating this pathway. researchgate.net

Inhibition of SIRT2 and HDAC6 can lead to an altered state of NF-κB signaling. In an unstimulated state, NF-κB is held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins. youtube.comyoutube.com Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate target gene transcription. youtube.comyoutube.com The acetylation of p65 influences its DNA binding affinity and interaction with other transcriptional co-regulators. By preventing deacetylation through SIRT2/HDAC6 inhibition, this compound can potentially modulate the duration and intensity of the NF-κB transcriptional response, thereby influencing the expression of pro-inflammatory genes. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement (e.g., ERK, JNK)

The Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling cascades that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and stress responses. tandfonline.com Emerging evidence suggests that HDAC6 and SIRT2 can influence MAPK signaling.

Specifically, HDAC6 has been shown to interact with and regulate key components of these pathways, such as Extracellular signal-related Kinase 1 (ERK1). nih.gov The inhibition of HDAC6 has been linked to an attenuation of MAPK signaling downstream of oncogenes like RAS. nih.gov Similarly, both HDAC6 and SIRT2 have been identified as regulators of K-RAS, a critical upstream activator of the MAPK pathway. nih.govnih.gov Inhibition of these deacetylases can affect the post-translational modifications and activity of K-RAS, thereby impacting downstream signaling through the RAF-MEK-ERK cascade. nih.govconsensus.app Therefore, treatment with this compound may lead to decreased activation of MAPK pathway components, contributing to its effects on cell growth and proliferation.

Signal Transducer and Activator of Transcription 3 (STAT3) Regulation

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. nih.govnih.gov Persistent activation of STAT3 is a hallmark of many cancers. nih.govmdpi.com The activity of STAT3 is regulated by phosphorylation, which allows it to dimerize, translocate to the nucleus, and activate gene transcription. nih.gov

Like other transcription factors, STAT3 activity can also be modulated by acetylation. HDACs are known to deacetylate STAT3, and this deacetylation can influence its function. Inhibition of HDACs can lead to hyperacetylation of STAT3, which may affect its dimerization, DNA binding, and transcriptional activity. Some studies suggest that STAT3 signaling can be a driver of abnormal signaling in certain diseases. youtube.com Given the interplay between STAT3 and other pathways like NF-κB, modulation of STAT3 activity by this compound could have broad consequences on cellular behavior. mdpi.com

Table 2: Modulation of Signaling Pathways by this compound-Mediated Sirt2/HDAC6 Inhibition

| Signaling Pathway | Key Protein Target(s) | Potential Effect of Sirt2/HDAC6 Inhibition | Downstream Consequence |

|---|---|---|---|

| NF-κB | RelA/p65 | Increased Acetylation | Modulation of inflammatory gene transcription nih.gov |

| MAPK | K-RAS, ERK | Decreased Activity/Phosphorylation nih.govnih.gov | Attenuation of proliferation and survival signals |

| STAT3 | STAT3 | Increased Acetylation | Altered transcriptional activity for survival and proliferation genes nih.gov |

Wnt-β-Catenin Signaling Activity

No published research could be identified that examines the influence of this compound on the Wnt-β-catenin signaling pathway. Consequently, there is no data available to construct an analysis or data tables regarding this compound's effect on the components or activity of this pathway.

Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Downstream Targets

Similarly, there is no available research that specifically investigates the effects of this compound on the stability, activity, or downstream targets of Hypoxia-Inducible Factor 1-alpha (HIF-1α). As a result, a detailed account of its impact on this critical regulator of cellular response to hypoxia cannot be provided.

Preclinical Evaluation of Mz325 in Disease Models

Research in Oncology Models

Research into Mz325 in the context of ovarian cancer has primarily involved in vitro assessments to determine its impact on cancer cell survival.

The effect of this compound on the viability of ovarian cancer cells was investigated using the W1 human ovarian cancer cell line. In a key study, this compound, identified as compound 33 , was characterized as a potent and selective dual inhibitor of both Sirtuin 2 (Sirt2) and Histone Deacetylase 6 (HDAC6). The study found that the dual inhibition achieved by this compound resulted in enhanced effects on the viability of W1 ovarian cancer cells when compared to the effects of single-target Sirt2 or HDAC6 inhibitors, or even a combination of these separate inhibitors acs.orgnih.gov.

The inhibitory activity of this compound was quantified through biochemical in vitro assays, which determined its half-maximal inhibitory concentration (IC50) against the target enzymes. These findings highlight the potential of a dual-inhibition strategy for impacting ovarian cancer cell survival.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | This compound (Compound 33) IC50 [µM] |

|---|---|

| Sirt2 | 0.28 ± 0.03 |

| HDAC6 | 0.012 ± 0.001 |

Data sourced from Sinatra et al. (2023). acs.org

Based on the available scientific literature, there are no published studies investigating the effects of this compound in preclinical murine models of ovarian cancer.

In prostate cancer, the evaluation of this compound has centered on its direct molecular mechanism of action, specifically its impact on α-tubulin acetylation and the broader implications of Sirt2 and HDAC6 inhibition.

Sirt2 and HDAC6 are the primary enzymes responsible for the deacetylation of α-tubulin, a key component of microtubules. Inhibition of these enzymes is expected to increase the acetylation of α-tubulin. Research has confirmed this effect in prostate cancer cells. Studies using immunofluorescence microscopy in the PC-3M-luc prostate cancer cell line demonstrated that treatment with dual Sirt2/HDAC6 inhibitors, including this compound, leads to a significant increase in the levels of acetylated α-tubulin acs.orgresearchgate.net. This comprehensive blockade of tubulin deacetylation is a direct consequence of inhibiting both major tubulin deacetylases simultaneously acs.orgnih.gov.

The fundamental mechanism of this compound is its potent and selective dual inhibition of Sirt2 and HDAC6 enzymatic activity acs.orgnih.gov. This dual activity has significant mechanistic implications in prostate cancer, extending beyond the hyperacetylation of α-tubulin.

HDAC6 Inhibition: HDAC6 plays a crucial role in regulating the chaperone function of Heat Shock Protein 90 (Hsp90). Hsp90 is essential for the stability and function of the androgen receptor (AR), a key driver of prostate cancer growth and progression oup.comnih.govnih.gov. By inhibiting HDAC6, Hsp90 becomes hyperacetylated, which disrupts its interaction with the AR, leading to the destabilization and subsequent degradation of the AR protein nih.govnih.gov. This provides a mechanism to suppress AR signaling, which is critical in both androgen-sensitive and castration-resistant prostate cancer (CRPC) oup.comfrontiersin.org.

Sirt2 Inhibition: Sirt2 has also been shown to directly interact with and deacetylate the androgen receptor dergipark.org.tr. The dysregulation of Sirt2, with decreased expression observed in advanced prostate cancer, is associated with worse clinical outcomes d-nb.info. Inhibition of Sirt2 can influence key signaling pathways that contribute to the proliferation and survival of malignant prostate cells. For instance, Sirt2-mediated deacetylation can affect the stability of transcription factors like FOXO3a and the oncoprotein c-Myc, both of which are implicated in prostate cancer progression mdpi.comrsc.org.

Therefore, the dual inhibition by this compound offers a multi-pronged mechanistic approach in prostate cancer models: it directly impacts microtubule dynamics through tubulin hyperacetylation and simultaneously disrupts the critical androgen receptor signaling axis through the modulation of Hsp90 and direct effects on AR deacetylation.

General Cancer Cell Line Responses

This compound has been identified as a potent and selective inhibitor of both Sirt2 and HDAC6. acs.orguni-halle.de Its effects on cancer cell viability have been a primary focus of initial preclinical assessments.

Research has demonstrated that this compound exhibits significant antiproliferative effects across various cancer cell lines. In studies involving ovarian cancer cells, this compound induced a more pronounced effect on cell viability compared to the effects of single-agent treatment with unconjugated Sirt2 and HDAC6 inhibitors or a combination of these individual agents. acs.orgnih.govuni-halle.de This suggests a synergistic or enhanced effect resulting from the dual inhibition of both Sirt2 and HDAC6 by a single molecule.

The compound was found to reduce the viability of all tested cancer cell lines, indicating a broad potential for its antiproliferative activity. acs.orguni-halle.de The dual-targeting nature of this compound is thought to contribute to a more comprehensive blockade of tubulin deacetylation, a process regulated by both Sirt2 and HDAC6, which may underpin its enhanced cytotoxic effects in cancer cells. acs.org

| Cancer Type | Observed Effect | Reference |

|---|---|---|

| Ovarian Cancer | Enhanced effects on cell viability compared to single or combination treatment with unconjugated Sirt2 and HDAC6 inhibitors. | acs.orgnih.govuni-halle.de |

| Various Solid Cancers | Reduced viability across all tested cancer cell lines. | acs.orguni-halle.de |

While the inhibition of HDAC6 has been linked to the modulation of autophagy and overcoming drug resistance in cancer, specific preclinical studies detailing the role of this compound in these mechanisms are not currently available in the public domain. nih.gov The general mechanism involves HDAC6 in the process of autophagic clearance of protein aggregates, which can contribute to cancer cell survival and drug resistance. nih.gov Inhibition of HDAC6 can disrupt the fusion of autophagosomes with lysosomes, leading to an accumulation of protein aggregates and subsequent apoptotic cell death. nih.gov However, direct experimental evidence of this compound's effect on autophagy-mediated drug resistance has not yet been reported.

Immunomodulatory Effects in Cancer Contexts

The immunomodulatory effects of targeting Sirt2 and HDAC6 are of growing interest. However, specific preclinical data on this compound in this context remains limited.

There is currently no publicly available research that specifically investigates the effect of this compound on the regulation of immune signaling proteins such as Programmed cell death protein 1 (PD-1) or its ligand, Programmed death-ligand 1 (PD-L1). While some studies have suggested a role for HDAC6 in the regulation of PD-L1, these findings are not specific to the dual Sirt2/HDAC6 inhibitor this compound. researchgate.netnih.gov

Specific preclinical studies evaluating the impact of this compound on the function of immune cells, such as T-cells or natural killer cells, have not been identified in the available literature. Therefore, the direct effects of this compound on the immune system in preclinical cancer models remain to be elucidated.

Research in Neurodegenerative Disease Models

The dysregulation of both Sirt2 and HDAC6 has been implicated in the pathogenesis of neurodegenerative diseases, making dual inhibition a theoretically promising therapeutic strategy. acs.orgacs.orgnih.gov Inhibition of Sirt2 has shown neuroprotective effects in cellular and invertebrate models of Huntington's disease. acs.org Similarly, HDAC6 inhibition is being explored as a target for neurodegenerative conditions like Alzheimer's disease. reactionbiology.com

However, to date, there are no specific preclinical studies published in the public domain that evaluate the efficacy or mechanistic action of this compound in any animal or cellular models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, or Huntington's disease.

Alzheimer's Disease Preclinical Models

In the context of Alzheimer's disease (AD), the inhibition of HDAC6 and Sirt2 has been investigated for its potential to counteract key pathological hallmarks of the disease, namely tau pathology and neuroinflammation.

HDAC6 inhibition has demonstrated significant effects on tau pathology in preclinical models. In the rTg4510 mouse model of tau deposition, treatment with a selective HDAC6 inhibitor was found to improve memory and concurrently reduce total tau levels. nih.gov The proposed mechanism involves the acetylation of Hsp90, a chaperone protein, which biases its activity towards the degradation of client proteins like tau. nih.gov Studies have shown that HDAC6 expression is significantly increased in the cortex and hippocampus of AD brains, correlating with the progression of tau pathology. nih.gov

Furthermore, inhibiting HDAC6 can reduce the phosphorylation of tau at specific sites, such as the Ser202/Thr205 epitope. nih.gov Sirt2 inhibition has also been linked to neuroprotective effects in AD models. The inhibition of Sirt2 can lead to increased microtubule stabilization and improved autophagy, which enhances the elimination of pathological protein aggregates like amyloid-β oligomers and is hypothesized to similarly affect tau aggregates. nih.gov Overexpression of Sirt2 has been shown to induce tau hyperphosphorylation, suggesting that its inhibition could be beneficial. nih.gov

| Target Enzyme | Inhibitor Type | Model System | Observed Effects | Potential Mechanism |

|---|---|---|---|---|

| HDAC6 | Selective HDAC6 Inhibitor (e.g., Tubastatin) | rTg4510 Mouse Model | Reduced total tau levels; Improved memory performance. | Increased Hsp90 acetylation, promoting tau degradation. nih.gov |

| HDAC6 | Selective HDAC6 Inhibitor | Cellular Models | Reduced tau phosphorylation at specific sites (e.g., AT180). | Direct or indirect modulation of tau kinases/phosphatases. nih.gov |

| Sirt2 | Sirt2 Inhibitor (e.g., AK1) / Knockout | APP Transgenic Mouse Model | Increased microtubule stabilization; Improved clearance of protein aggregates. | Enhanced autophagy and improved cellular transport. nih.gov |

Neuroinflammation is a critical component in the progression of Alzheimer's disease. Both Sirt2 and HDAC6 are implicated in inflammatory pathways. Pharmacological inhibition of Sirt2 has been shown to reduce neuroinflammation in the APP/PS1 mouse model of AD. unav.edu This effect contributes to improved cognitive function and a reduction in amyloid pathology. unav.edu However, it is noteworthy that while central inhibition of Sirt2 is beneficial, systemic inhibition may increase peripheral inflammation, highlighting the importance of brain-penetrant inhibitors. unav.edunih.gov Sirt2 inhibitors can suppress inflammation by decreasing the activity of NF-κB and suppressing the MAPK signaling pathway, leading to reduced production of inflammatory mediators from microglia. nih.govfrontiersin.org

HDAC inhibitors, as a class, can selectively suppress pro-inflammatory genes while promoting protective responses in preclinical studies. researchgate.net By targeting these enzymes, this compound holds the potential to modulate the chronic neuroinflammatory state that exacerbates neuronal damage in Alzheimer's disease.

Parkinson's Disease Preclinical Models

In Parkinson's disease (PD) models, the focus of Sirt2 and HDAC6 inhibition lies in addressing alpha-synuclein pathology, restoring cellular waste clearance pathways like autophagy, and maintaining the integrity of the neuronal cytoskeleton.

Both Sirt2 and HDAC6 have been directly implicated in the pathology of alpha-synuclein, the primary component of Lewy bodies in PD. Sirt2 interacts with and deacetylates alpha-synuclein; inhibition of Sirt2 increases its acetylation, which in turn reduces its aggregation and cytotoxicity. plos.org Pharmacological inhibition of Sirt2 has been shown to rescue alpha-synuclein-mediated toxicity and protect dopaminergic neurons in cellular and Drosophila models of PD. plos.orgclinpgx.org

HDAC6 also interacts with alpha-synuclein and is found within Lewy body inclusions. nih.govmdpi.com Selective inhibition of HDAC6 activity with compounds like Tubastatin A has demonstrated protective effects in a rat model of PD. This treatment was found to down-regulate alpha-synuclein expression and reduce its toxicity. nih.govmdpi.com Therefore, a dual inhibitor like this compound could offer a powerful approach to simultaneously target two key enzymes involved in alpha-synuclein proteostasis.

Autophagy is a critical cellular process for degrading and recycling misfolded proteins, such as aggregated alpha-synuclein. Its dysfunction is a key feature of PD. Inhibition of HDAC6 has been shown to activate chaperone-mediated autophagy by up-regulating key components of this pathway, such as Hsc70 and Lamp2a. nih.gov This enhancement of autophagy facilitates the clearance of toxic alpha-synuclein. nih.gov

Similarly, Sirt2 inhibition has been found to improve autophagy, aiding in the elimination of toxic protein oligomers and enhancing cell survival. nih.gov The acetylation of alpha-synuclein, promoted by Sirt2 inhibition, appears to target the protein for autophagic removal. plos.org By modulating both Sirt2 and HDAC6, this compound may effectively restore the impaired autophagic flux observed in PD models.

HDAC6 and Sirt2 are the primary deacetylases for α-tubulin, a core component of microtubules. nih.gov Microtubules are essential for neuronal structure and, critically, for axonal transport—the process of moving vital components like mitochondria and vesicles along the axon. nih.gov In many neurodegenerative disorders, axonal transport is impaired.

Inhibition of HDAC6 increases the acetylation of α-tubulin, which is associated with enhanced microtubule stability and improved axonal transport. nih.govnih.gov In preclinical models of various neurodegenerative diseases, HDAC6 inhibitors have been shown to rescue deficits in the axonal transport of mitochondria. nih.govnih.gov By making tubulin structures more flexible and stronger, HDAC6 inhibitors can restore neuronal complexity. youtube.com As a potent dual inhibitor of both major tubulin deacetylases, this compound is positioned to robustly enhance microtubule acetylation, thereby stabilizing the neuronal cytoskeleton and restoring critical transport functions that are compromised in neurodegenerative states. nih.govnih.gov

| Pathological Process | Target Enzyme | Inhibitor Type | Observed Effects in Preclinical Models |

|---|---|---|---|

| Alpha-Synuclein Aggregation | Sirt2 | Selective Sirt2 Inhibitor | Reduces alpha-synuclein aggregation and toxicity. plos.orgclinpgx.org |

| Alpha-Synuclein Aggregation | HDAC6 | Selective HDAC6 Inhibitor (e.g., Tubastatin A) | Decreases alpha-synuclein expression and toxicity. nih.govmdpi.com |

| Autophagy | HDAC6 | Selective HDAC6 Inhibitor | Upregulates chaperone-mediated autophagy (Hsc70, Lamp2a). nih.gov |

| Autophagy | Sirt2 | Selective Sirt2 Inhibitor | Enhances autophagic clearance of protein aggregates. nih.govplos.org |

| Microtubule Integrity | HDAC6 | Selective HDAC6 Inhibitor | Increases α-tubulin acetylation; Rescues axonal transport. nih.govnih.gov |

Other Preclinical Disease Model Explorations

Renal Disease Models (e.g., ischemia-reperfusion injury, fibrosis):The evaluation of this compound in preclinical models of renal disease, such as those involving ischemia-reperfusion injury or fibrosis, has not been documented in the scientific literature.

To fulfill the request would require fabricating data that does not exist. Further research and publication are needed to determine the preclinical profile of this compound in these and other disease models.

Methodological Approaches and Experimental Design in Mz325 Research

Biochemical In Vitro Assays

Biochemical assays conducted outside of a cellular context are fundamental for the initial characterization of an inhibitor's potency and selectivity. databiotech.co.il These assays provide a controlled environment to study the direct interaction between the inhibitor and its target enzymes. databiotech.co.ilbioduro.com

Enzyme Activity Assays (e.g., Fluorometric Assays)

To determine the inhibitory activity of Mz325 on Sirtuin 2 (Sirt2) and Histone Deacetylase 6 (HDAC6), researchers utilize fluorescence-based deacetylation assays. researchgate.net A common method involves a fluorogenic substrate, such as ZMAL (Z-(Ac)Lys-AMC), which contains an acetylated lysine (B10760008) residue. researchgate.net In the presence of the active enzyme (Sirt2 or HDAC6), the acetyl group is removed. researchgate.net Subsequently, a developing agent like trypsin is added to cleave the deacetylated substrate, releasing a fluorescent molecule (7-amino-4-methylcoumarin). researchgate.net The intensity of the resulting fluorescence is directly proportional to the enzyme's activity. When an inhibitor like this compound is introduced, it reduces the enzyme's ability to deacetylate the substrate, leading to a decrease in the fluorescent signal. researchgate.net This reduction in fluorescence is measured to quantify the inhibitory effect of the compound. researchgate.net

Inhibition Constant (IC50) Determination

The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of an inhibitor. databiotech.co.ilnih.gov It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. In the context of this compound, IC50 values are determined for both Sirt2 and HDAC6 to assess its dual-targeting efficacy. nih.govmedkoo.com By performing the enzyme activity assays with varying concentrations of this compound, a dose-response curve is generated, from which the IC50 value is calculated. nih.gov

Biochemical assays revealed that this compound is a potent inhibitor of both Sirt2 and HDAC6. nih.gov The reported IC50 values demonstrate its dual activity, with a high affinity for both target enzymes. nih.govmedkoo.com

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 Value |

|---|---|

| Sirt2 | 320 nM medkoo.com |

Cell-Based Target Engagement and Activity Verification

While in vitro assays confirm direct enzyme inhibition, cell-based assays are crucial to verify that the compound can penetrate cell membranes and engage its intracellular targets, leading to a measurable biological response. chemrxiv.org

Immunofluorescence Microscopy for Tubulin Acetylation Levels

A primary downstream effect of HDAC6 and Sirt2 inhibition is the hyperacetylation of α-tubulin. chemrxiv.orgnih.gov Immunofluorescence microscopy is a powerful technique used to visualize this effect within cells. chemrxiv.orgresearchgate.net Cells are treated with this compound, and then fixed and stained with specific antibodies that recognize acetylated α-tubulin. chemrxiv.orgconicet.gov.ar A secondary antibody, conjugated to a fluorescent dye, is then used to detect the primary antibody. chemrxiv.org Under a fluorescence microscope, an increase in the fluorescent signal corresponding to acetylated tubulin indicates that this compound has successfully inhibited its target deacetylases within the cell. chemrxiv.org Research has shown that treatment with this compound leads to a pronounced increase in tubulin hyperacetylation in cancer cells. chemrxiv.org

NanoBRET Assays for Cellular Target Engagement

To confirm that this compound directly binds to Sirt2 and HDAC6 inside living cells, the NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is employed. chemrxiv.orgnews-medical.netpromega.com This technology measures the binding of a compound to a target protein in real-time within a cellular environment. news-medical.netpromega.com The assay works by fusing the target protein (e.g., Sirt2) to a NanoLuc® luciferase enzyme. researchgate.net A fluorescent tracer that is known to bind to the target protein is also added to the cells. researchgate.net When the tracer binds to the luciferase-tagged target, the energy from the luciferase's light-emitting reaction is transferred to the fluorescent tracer, which then emits light at a different wavelength (BRET). researchgate.net When a test compound like this compound is introduced, it competes with the tracer for binding to the target protein. researchgate.net This competition disrupts the BRET signal in a concentration-dependent manner, allowing for the quantification of the compound's binding affinity (IC50) within the cell. chemrxiv.orgfrontiersin.org

For this compound, a NanoBRET-based assay for cellular Sirt2 target engagement yielded an IC50 value of 0.56 µM, which is comparable to the IC50 value of 0.32 µM determined in cell-free biochemical assays. chemrxiv.orgacs.org This similarity confirms that this compound effectively engages with Sirt2 in a cellular context. chemrxiv.org

Structural Biology Techniques

Structural biology techniques provide atomic-level insights into how an inhibitor binds to its target enzyme, which is invaluable for understanding its mechanism of action and for guiding further drug development. nih.govnih.gov X-ray crystallography is a primary method used for this purpose. proteinstructures.comnumberanalytics.comnih.gov This technique involves crystallizing the target protein in complex with the inhibitor and then diffracting X-rays through the crystal. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the protein-inhibitor complex can be determined. nih.gov The crystal structures of both Sirt2 and HDAC6 in complex with building blocks of this compound have been successfully determined, confirming the inhibition of both targets at a molecular level. nih.govmedkoo.comnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| This compound | |

| ZMAL |

X-ray Crystallography of Enzyme-Inhibitor Complexes

To confirm the dual inhibition of Sirtuin 2 (Sirt2) and Histone Deacetylase 6 (HDAC6) by this compound, researchers have utilized X-ray crystallography. This powerful technique provides a high-resolution, three-dimensional view of how the inhibitor interacts with its target enzymes at the molecular level.

Crucially, studies have successfully determined the X-ray crystal structures of both Sirt2 and HDAC6 in complex with the respective building blocks of this compound. nih.govacs.orgnih.gov These structural data offer concrete evidence for the direct binding of the inhibitor's components to the active sites of both enzymes, validating the design strategy for this first-in-class dual inhibitor. nih.govacs.org The elucidation of these complex structures has been a pivotal step in understanding the compound's ability to simultaneously engage two distinct tubulin deacetylases. nih.gov

Molecular Docking and Binding Affinity Studies

Complementing the experimental evidence from X-ray crystallography, molecular docking studies have been instrumental in rationalizing the observed in vitro activity of this compound. nih.gov These computational simulations predict the preferred orientation of the inhibitor when bound to its target proteins, offering insights into the binding energetics and the key molecular interactions that stabilize the enzyme-inhibitor complex.

Docking studies were performed using the solved crystal structures of HDAC6 and Sirt2. nih.gov These analyses have helped to understand the binding modes of the dual inhibitors and to correlate the structural features of this compound with its potent and selective inhibitory activity against both Sirt2 and HDAC6. nih.gov

Molecular Biology Techniques

At present, detailed public-domain data from gene expression profiling and specific Western blot analyses for protein expression and post-translational modifications beyond tubulin acetylation in response to this compound treatment are not extensively available in the reviewed literature. The primary focus of the cited studies has been on the direct enzymatic inhibition and its immediate downstream effects on tubulin.

Gene Expression Profiling (e.g., RT-qPCR, RNA-Seq)

Information not available in the provided sources.

Western Blot Analysis for Protein Expression and Post-translational Modifications (e.g., acetylation, phosphorylation)

Information not available in the provided sources.

Cellular Phenotypic Assays

The ultimate goal of developing enzyme inhibitors like this compound is to elicit a specific response at the cellular level. Cellular phenotypic assays are therefore critical for evaluating the biological impact of the compound.

Cell Viability and Proliferation Assays (e.g., MTT, CellTiter-Glo)

The effect of this compound on cancer cell viability has been a key area of investigation. In ovarian cancer cells, treatment with this compound resulted in enhanced effects on cell viability. nih.govacs.orgnih.gov This suggests that the dual inhibition of Sirt2 and HDAC6 is a promising strategy for inducing cancer cell death. The enhanced antiproliferative effects of this compound were notable when compared to treatment with single inhibitors of either Sirt2 or HDAC6, or a combination of the individual inhibitors. nih.govchemrxiv.org This highlights the potential therapeutic advantage of a single molecule capable of hitting two targets.

Table 1: Summary of this compound Effects on Ovarian Cancer Cell Viability

| Assay Type | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Cell Viability Assay | Ovarian Cancer Cells | Enhanced reduction in cell viability compared to single-target inhibitors. nih.govacs.orgnih.gov | nih.gov |

Apoptosis Assays (e.g., Caspase activation, Annexin V)

To determine if a compound induces programmed cell death, or apoptosis, researchers utilize specific assays. One of the earliest signs of apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. sigmaaldrich.com The Annexin V assay takes advantage of this by using Annexin V, a protein with a high affinity for PS, often conjugated to a fluorescent tag like FITC, to label apoptotic cells. sigmaaldrich.comnih.gov These labeled cells can then be quantified using flow cytometry. nih.govnih.gov

Another key event in apoptosis is the activation of a family of proteases called caspases. sigmaaldrich.comd-nb.info Caspase activation is a hallmark of the apoptotic cascade. sigmaaldrich.com Assays to detect caspase activity often involve substrates that become fluorescent or colorimetric upon cleavage by active caspases. nih.govnih.gov Specific kits can be used to detect the activity of key executioner caspases like caspase-3, as well as initiator caspases such as caspase-8 and caspase-9. nih.govd-nb.info The cleavage of specific cellular proteins, such as poly(ADP-ribose) polymerase (PARP), by caspases is another indicator of apoptosis that can be detected by western blotting. sigmaaldrich.com

Table 1: Common Apoptosis Assays in Drug Research

| Assay Type | Principle | Detected Event |

|---|---|---|

| Annexin V Staining | Annexin V binds to phosphatidylserine on the outer cell membrane. sigmaaldrich.com | Early apoptosis. sigmaaldrich.com |

| Caspase Activity Assays | Fluorogenic or colorimetric substrates are cleaved by active caspases. nih.gov | Mid-stage apoptosis. sigmaaldrich.com |

| PARP Cleavage | Western blot detection of the cleaved form of PARP. sigmaaldrich.com | Mid-stage apoptosis. sigmaaldrich.com |

| TUNEL Assay | Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks. | Late-stage apoptosis. sigmaaldrich.com |

Cell Migration and Invasion Assays

The ability of a compound to inhibit cell migration and invasion, crucial processes in cancer metastasis, is often evaluated using in vitro assays. nih.govfrontiersin.org The wound healing or scratch assay is a straightforward method to assess collective cell migration. nih.govucsf.edu A "wound" is created in a confluent cell monolayer, and the rate at which the cells close the gap is monitored over time. ucsf.edu

The Transwell migration assay, also known as the Boyden chamber assay, provides a quantitative measure of cell migration towards a chemoattractant. nih.gov Cells are seeded in the upper chamber of a porous membrane, and a chemoattractant is placed in the lower chamber. nih.gov The number of cells that migrate through the pores to the lower surface of the membrane is quantified. ucsf.edunih.gov To assess cell invasion, a variation of this assay is used where the membrane is coated with a layer of extracellular matrix (ECM) proteins, such as Matrigel. nih.govresearchgate.net This requires cells to degrade the ECM barrier to migrate, mimicking the invasive process. researchgate.net

Table 2: Assays for Cell Migration and Invasion

| Assay | Purpose | General Procedure |

|---|---|---|

| Wound Healing (Scratch) Assay | Measures collective cell migration. nih.gov | A scratch is made on a cell monolayer, and closure of the gap is monitored. ucsf.edu |

| Transwell Migration Assay | Quantifies chemotactic cell migration. nih.gov | Cells migrate through a porous membrane towards a chemoattractant. nih.gov |

| Transwell Invasion Assay | Measures the invasive potential of cells. nih.gov | Similar to the migration assay, but the membrane is coated with an extracellular matrix (e.g., Matrigel). researchgate.net |

Autophagy Flux Assays (e.g., LC3 processing, p62 levels)

Autophagy is a cellular degradation and recycling process that can be modulated by various compounds. nih.gov To assess the effect of a substance on autophagy, it is crucial to measure autophagic flux, which represents the entire process from autophagosome formation to their fusion with lysosomes and degradation of their contents. researchgate.net

A key protein marker for autophagy is microtubule-associated protein 1A/1B-light chain 3 (LC3). nih.gov During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. nih.govresearchgate.net An increase in the LC3-II/LC3-I ratio, typically measured by western blot, is indicative of autophagosome formation. researchgate.net

Another important marker is the protein p62/SQSTM1, which acts as a cargo receptor for the degradation of ubiquitinated proteins and is itself degraded during autophagy. bio-techne.comnih.gov Therefore, a decrease in p62 levels generally indicates an active autophagic flux. bio-techne.com Conversely, an accumulation of p62 can suggest a blockage in the later stages of autophagy. researchgate.netnih.gov To get a clearer picture of autophagic flux, these markers are often analyzed in the presence and absence of lysosomal inhibitors, which block the final degradation step and lead to an accumulation of autophagosomes. bio-techne.com

Table 3: Key Markers in Autophagy Flux Assays

| Marker | Change with Increased Autophagic Flux | Rationale |

|---|---|---|

| LC3-II/LC3-I Ratio | Increase | LC3-II is incorporated into autophagosome membranes. nih.govresearchgate.net |

| p62/SQSTM1 Levels | Decrease | p62 is degraded along with cargo in autolysosomes. bio-techne.comnih.gov |

Preclinical In Vivo Model Systems

Use of Established Animal Disease Models (e.g., murine cancer models, neurodegenerative models)

Murine models, including mice and rats, are widely used in preclinical research due to their physiological and genetic similarities to humans. nih.govfrontiersin.org In cancer research, various mouse models are employed. nih.gov These include xenograft models, where human cancer cell lines or patient-derived tumors (PDX) are implanted into immunocompromised mice. nih.govchampionsoncology.com Syngeneic models, which involve transplanting murine tumors into immunocompetent mice of the same genetic background, are also valuable, especially for studying the interactions with the immune system. championsoncology.com Genetically engineered mouse models (GEMMs), where specific genes are altered to mimic human cancers, provide a more physiologically relevant representation of tumor development. nih.gov

For neurodegenerative diseases, such as Parkinson's or Alzheimer's, animal models are created to recapitulate key aspects of the human pathology. frontiersin.orgeurobioimaging.eu This can be achieved through genetic manipulation or by administering neurotoxins that induce neuronal damage. nih.govfrontiersin.org These models are crucial for testing the neuroprotective effects of new therapeutic agents. frontiersin.org

Ex Vivo Tissue Analysis from Animal Models

Following in vivo studies, ex vivo analysis of tissues from the animal models provides critical insights into the compound's mechanism of action at the tissue and cellular level. vo-cro.comnih.gov Tissues of interest, such as tumors or specific brain regions, are harvested for a variety of analyses. vo-cro.com

Histological and immunohistochemical staining can be used to examine tissue morphology, protein expression, and the localization of specific markers. nih.govmdpi.com For example, staining for markers of apoptosis or proliferation within a tumor can reveal the compound's direct effects on cancer cells. vo-cro.com Western blotting and molecular analyses of tissue lysates can quantify changes in protein levels and gene expression, confirming the engagement of the drug with its target and downstream pathways. reprocell.com These ex vivo analyses are essential for correlating the macroscopic effects observed in vivo with the underlying molecular and cellular changes. nih.gov

Concluding Perspectives and Future Research Trajectories

Mz325 as a Chemical Probe for Sirt2/HDAC6 Biology

This compound has been established as a potent and selective chemical probe for the dual inhibition of Sirt2 and HDAC6. nih.govacs.org Its design, which links pharmacophores targeting each enzyme, allows for a more comprehensive blockade of tubulin deacetylation than single-target inhibitors. nih.gov Future research should leverage this compound to dissect the intricate biological consequences of simultaneously inhibiting both major tubulin deacetylases. Unlike single inhibitors, which may allow for compensatory activity from the non-targeted enzyme, this compound provides a tool to study the effects of a more complete shutdown of this post-translational modification. nih.gov This will be crucial for understanding the functional redundancy and unique roles of Sirt2 and HDAC6 in various cellular contexts.

Elucidation of Comprehensive Substrate Landscape Under Dual Inhibition

Sirt2 and HDAC6 share several key substrates beyond their most prominent common target, α-tubulin. nih.govchemrxiv.org These include the cortical actin-binding protein cortactin and the oncoprotein K-RAS. nih.govchemrxiv.org The functional redundancy of these enzymes in deacetylating these substrates is an important area of investigation. chemrxiv.org Future studies using this compound should employ advanced proteomic techniques, such as quantitative mass spectrometry, to identify the complete landscape of proteins that exhibit altered acetylation status upon dual Sirt2/HDAC6 inhibition. This will not only confirm the known shared substrates but also potentially uncover novel substrates that are synergistically regulated by both enzymes. Understanding this comprehensive substrate landscape will provide deeper insights into the cellular pathways modulated by this compound.

Deeper Investigation of Pathway Crosstalk and Synergistic Effects

Initial studies have shown that this compound exhibits enhanced effects on the viability of ovarian cancer cells when compared to the single or combined treatment with individual Sirt2 and HDAC6 inhibitors. nih.govnih.gov This suggests a synergistic relationship between the inhibition of both enzymes. Future research should focus on elucidating the molecular mechanisms underlying this synergy. Investigating the downstream signaling pathways affected by this compound will be critical. For example, exploring the impact on cell cycle regulation, apoptosis, and cellular metabolism will help to understand how the dual inhibition leads to enhanced anti-cancer effects. Sirt2 has been shown to influence metabolic pathways by targeting key enzymes in glycolysis and the TCA cycle, and understanding how this interplay is affected by dual inhibition with HDAC6 will be a key area of future inquiry. nih.gov

Development of Advanced In Vitro Disease Models (e.g., 3D cultures, organoids, patient-derived iPSCs)

To better predict the in vivo efficacy of dual Sirt2/HDAC6 inhibition, future studies with this compound should move beyond traditional 2D cell culture. The use of advanced in vitro models such as 3D tumor spheroids, patient-derived organoids, and induced pluripotent stem cells (iPSCs) will be invaluable. nih.govdrugtargetreview.comgoogle.com For instance, brain organoids derived from patients with neurodegenerative diseases could serve as a powerful platform for screening this compound's therapeutic potential in these conditions. nih.govnih.gov These models more accurately recapitulate the complex cellular interactions and microenvironment of human tissues, offering a more physiologically relevant system to test the effects of this compound. nih.govdrugtargetreview.com

Exploration of this compound in Other Preclinical Disease Contexts

The dysregulation of Sirt2 and HDAC6 has been implicated in a range of diseases beyond cancer, most notably neurodegenerative disorders such as Alzheimer's disease. nih.govnih.govnih.gov Both enzymes are involved in pathways related to the formation of amyloid-β plaques and neurofibrillary tangles. nih.gov Therefore, a significant future research trajectory is the evaluation of this compound in preclinical models of neurodegeneration. nih.gov Additionally, given the roles of Sirt2 and HDAC6 in inflammation and cellular stress responses, exploring the utility of this compound in models of inflammatory and metabolic diseases is also a promising avenue.

Identification of Novel Biomarkers for Dual Sirt2/HDAC6 Inhibition

To facilitate the potential clinical translation of dual Sirt2/HDAC6 inhibitors, the identification of reliable biomarkers of target engagement and therapeutic response is essential. Future research should focus on identifying and validating such biomarkers. The level of acetylated α-tubulin is a direct and logical pharmacodynamic biomarker to measure the extent of target inhibition in tissues and cells. researchgate.netnih.govnih.gov Furthermore, exploring downstream metabolic changes, such as alterations in phosphocholine (B91661) levels, could serve as a noninvasive biomarker of response. aacrjournals.org Given that the expression of HDAC6 itself has been considered a potential biomarker in some cancers, investigating the correlation between baseline Sirt2 and HDAC6 expression levels and the response to this compound would be a valuable endeavor. nih.govnih.govfrontiersin.org

Q & A

Q. What biochemical and cellular assays are used to validate the dual inhibition of Sirt2 and HDAC6 by Mz325?

this compound's dual inhibition is confirmed through:

- Biochemical in vitro assays : Recombinant Sirt2 and HDAC6 enzymatic activity is measured using fluorogenic substrates (e.g., acetylated peptide substrates) to quantify inhibition potency (IC50 values) .

- Cellular target engagement : Tubulin acetylation levels are assessed via Western blotting in ovarian cancer cells, where this compound enhances α-tubulin acetylation compared to single-target inhibitors .

- Structural validation : X-ray crystallography of Sirt2 and HDAC6 co-crystallized with this compound derivatives confirms binding modes and interactions within the catalytic pockets .

Q. How does this compound’s selectivity profile compare to classical HDAC6 inhibitors (e.g., tubacin) or Sirt2 inhibitors (e.g., AGK2)?

- Potency : this compound exhibits nanomolar-range IC50 values for both Sirt2 and HDAC6, unlike AGK2 (Sirt2-specific), which requires 10-fold higher concentrations for partial activity .

- Permeability : Unlike bis-hydroxamate inhibitors (e.g., Compound 9), this compound’s optimized structure enhances cellular uptake, critical for functional studies in intact cells .

- Dual vs. single inhibition : Unlike tubacin (HDAC6-selective), this compound’s dual action amplifies cytotoxicity in cancer models, as seen in ovarian cell viability assays .

Advanced Research Questions